molecular formula C18H36O3 B12646259 2-Hydroxy-15-methylheptadecanoic acid CAS No. 122751-78-4

2-Hydroxy-15-methylheptadecanoic acid

Cat. No.: B12646259
CAS No.: 122751-78-4
M. Wt: 300.5 g/mol
InChI Key: GOTJUJHDFGSMOZ-UHFFFAOYSA-N
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Description

2-Hydroxy-15-methylheptadecanoic acid is a branched-chain fatty acid with a hydroxyl group at the second carbon and a methyl group at the fifteenth carbon. This compound is a long-chain fatty acid and is known for its unique structural properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-15-methylheptadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 15-methylheptadecanoic acid using specific catalysts and reaction conditions. The process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like transition metal complexes.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, hydrolysis, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-15-methylheptadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-15-methylheptadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-15-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    15-Methylheptadecanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxyheptadecanoic acid: Similar structure but without the methyl group at the fifteenth carbon.

    3-Hydroxy-16-methylheptadecanoic acid: Another hydroxylated fatty acid with a different position of the hydroxyl and methyl groups.

Uniqueness

2-Hydroxy-15-methylheptadecanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

122751-78-4

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

2-hydroxy-15-methylheptadecanoic acid

InChI

InChI=1S/C18H36O3/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(19)18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21)

InChI Key

GOTJUJHDFGSMOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

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